molecular formula C10H17NO2 B13252905 2-(Morpholin-3-yl)cyclohexan-1-one

2-(Morpholin-3-yl)cyclohexan-1-one

Cat. No.: B13252905
M. Wt: 183.25 g/mol
InChI Key: NCQBNMVGQRGUHD-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)cyclohexan-1-one is an organic compound that belongs to the class of morpholine derivatives It is characterized by a cyclohexanone ring substituted with a morpholine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-3-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with morpholine under specific conditions. One common method involves the use of a coupling reaction followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-3-yl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(Morpholin-3-yl)cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting the growth of microorganisms or cancer cells by interfering with their DNA replication or protein synthesis. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-yl)cyclohexan-1-one
  • 2-(Morpholin-2-yl)cyclohexan-1-one
  • 2-(Morpholin-3-yl)cyclopentan-1-one

Uniqueness

2-(Morpholin-3-yl)cyclohexan-1-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-morpholin-3-ylcyclohexan-1-one

InChI

InChI=1S/C10H17NO2/c12-10-4-2-1-3-8(10)9-7-13-6-5-11-9/h8-9,11H,1-7H2

InChI Key

NCQBNMVGQRGUHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2COCCN2

Origin of Product

United States

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